molecular formula C19H14BrFO5 B2735365 3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) CAS No. 585556-96-3

3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI)

Cat. No.: B2735365
CAS No.: 585556-96-3
M. Wt: 421.218
InChI Key: FLKBUIIRIIQLHM-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) is an organic compound that belongs to the class of benzo[b]furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzo[b]furan followed by esterification with ethoxycarbonyl chloride. The final step involves the coupling of the brominated ester with 2-fluorobenzoic acid under suitable reaction conditions, often using a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[b]furan derivatives.

Scientific Research Applications

3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl benzoate
  • 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate
  • 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate

Uniqueness

3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI) is unique due to the specific combination of bromine, ethoxycarbonyl, and fluorobenzoate groups

Properties

IUPAC Name

ethyl 6-bromo-5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFO5/c1-3-24-19(23)17-10(2)25-15-9-13(20)16(8-12(15)17)26-18(22)11-6-4-5-7-14(11)21/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKBUIIRIIQLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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